molecular formula C25H31ClN2O9 B13419222 Amlodipine Diethyl Ester Maleate

Amlodipine Diethyl Ester Maleate

Cat. No.: B13419222
M. Wt: 539.0 g/mol
InChI Key: LPENMFLRVVSIFM-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amlodipine Diethyl Ester Maleate is a chemical compound derived from amlodipine, a well-known calcium channel blocker used primarily to treat hypertension and angina. This compound is a salt form of amlodipine, specifically designed to enhance its solubility and stability for pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amlodipine Diethyl Ester Maleate involves the esterification of amlodipine with diethyl maleate. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques to obtain a pharmaceutical-grade product .

Chemical Reactions Analysis

Types of Reactions

Amlodipine Diethyl Ester Maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Amlodipine Diethyl Ester Maleate exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure. The compound also increases myocardial oxygen delivery in patients with vasospastic angina .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced solubility and stability compared to other amlodipine salts. This makes it particularly useful in pharmaceutical formulations where these properties are critical for drug efficacy and patient compliance .

Properties

Molecular Formula

C25H31ClN2O9

Molecular Weight

539.0 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;diethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H27ClN2O5.C4H4O4/c1-4-28-20(25)17-13(3)24-16(12-27-11-10-23)19(21(26)29-5-2)18(17)14-8-6-7-9-15(14)22;5-3(6)1-2-4(7)8/h6-9,18,24H,4-5,10-12,23H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

LPENMFLRVVSIFM-BTJKTKAUSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)COCCN)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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